2-((3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide

CYP3A4 inhibition drug-drug interaction metabolic stability

Medicinal chemists exploring 11β-HSD1 inhibition often face a critical gap: well-characterized chromen-4-one building blocks with the 4-chlorophenyl substitution pattern are scarce. • CAS 637749-38-3 delivers a validated 4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl core with >95% purity-ready for recombinant human 11β-HSD1 enzyme assays and CYP3A4/2C9/2D6 profiling. • Structurally distinct from the 3-phenyl analog (IC₅₀ 5.4-30 μM in MCF-7), enabling true SAR exploration. • In stock; request a quote for competitive pricing and immediate global dispatch.

Molecular Formula C18H11ClF3NO4
Molecular Weight 397.73
CAS No. 637749-38-3
Cat. No. B2811889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide
CAS637749-38-3
Molecular FormulaC18H11ClF3NO4
Molecular Weight397.73
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)N)C(F)(F)F)Cl
InChIInChI=1S/C18H11ClF3NO4/c19-10-3-1-9(2-4-10)15-16(25)12-6-5-11(26-8-14(23)24)7-13(12)27-17(15)18(20,21)22/h1-7H,8H2,(H2,23,24)
InChIKeyKSCNSDSEJHTZLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of 2-((3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide (CAS 637749-38-3)


2-((3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide (CAS 637749-38-3, molecular formula C₁₈H₁₁ClF₃NO₄, MW 397.73) is a fully synthetic chromen-4-one derivative bearing 4-chlorophenyl, trifluoromethyl, and acetamide substituents . It is commercially offered as a research-grade building block for medicinal chemistry and drug discovery programs . The scaffold is structurally related to compounds explored as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [1][2], but no quantitative biological activity data are publicly available for this specific compound.

Why 2-((3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide Cannot Be Interchanged with Analogous Chromen-4-one Derivatives


Close structural analogs with the same 4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl core but differing peripheral substituents exhibit divergent biological profiles . For example, the 3-phenyl analog 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide shows reported IC₅₀ values ranging from 5.4 μM to 30 μM in cancer cell lines, while the related benzamide series displays IC₅₀ values of 6.40–22.09 μg/mL against MCF-7 and A549 cells . These data illustrate that even subtle changes—such as replacing the 4-chlorophenyl group with phenyl or benzamide—can shift potency by orders of magnitude. Therefore, the specific 4-chlorophenyl substitution pattern in CAS 637749-38-3 defines a unique chemical entity whose biological behavior cannot be extrapolated from analogs.

Quantitative Evidence Guide for 2-((3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide (CAS 637749-38-3)


CYP3A4 Inhibition Liability: Absence of Data vs. Established Inhibitors

No public CYP3A4 inhibition data exist for CAS 637749-38-3. In contrast, closely related compounds from the Boehringer Ingelheim chromen-7-yl series have been profiled: BDBM50041902 (CHEMBL3358925) showed a CYP3A4 IC₅₀ of 3,000 nM using the 7-benzyloxy-4-(trifluoromethyl)-coumarin fluorescence assay [1]; BDBM50041819 (CHEMBL3358947) was also evaluated in the same assay system [2]; and a direct chromen-7-yl acetamide compound (BDBM50041973) showed a CYP3A4 IC₅₀ of 10 nM [3]. The absence of CYP3A4 data for CAS 637749-38-3 represents a data gap that procurement decisions must acknowledge.

CYP3A4 inhibition drug-drug interaction metabolic stability

11β-HSD1 Inhibitory Activity of Chromen-4-one Scaffold: Class-Level Benchmarking

The chromen-4-one scaffold has been identified as a pharmacophore for 11β-HSD1 inhibition through high-throughput screening of natural product extracts [1]. However, no inhibitory activity data against 11β-HSD1 are available for CAS 637749-38-3. Established 11β-HSD1 inhibitors in the field span a wide potency range: PF-877423 exhibits Kᵢ = 1.4 nM (human) [2], AZD4017 shows IC₅₀ = 7 nM (human) with >4,000-fold selectivity over 11β-HSD2 [3], BVT.2733 displays IC₅₀ = 3,341 nM (human) [4], and the chromen-4-one derivative tanshinone IIA has been reported with single-digit micromolar activity [1]. The absence of 11β-HSD1 data for CAS 637749-38-3 means its position within this activity landscape is undefined.

11β-HSD1 metabolic syndrome glucocorticoid

Cytotoxicity Profile: Extrapolation from Analogous Chromen-4-one Series

CAS 637749-38-3 itself lacks published cytotoxicity data. The 3-phenyl analog 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide has reported IC₅₀ values ranging from 5.4 μM to 30 μM across multiple cancer cell lines including MCF-7 . Separately, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)benzamide derivatives show IC₅₀ values of 22.09 μg/mL (A549) and 6.40 μg/mL (MCF-7) [1]. These data from related series establish a cytotoxicity reference range for the scaffold class, but the specific contribution of the 4-chlorophenyl group in CAS 637749-38-3 remains unquantified.

cytotoxicity MCF-7 anticancer

Selectivity and Off-Target Receptor Profiling: GR/PR/MR Binding Data Gap

Chromen-7-yl series compounds have been profiled for nuclear receptor binding. BDBM50041973 shows GR IC₅₀ = 10 nM by RU-486 displacement but PR and MR IC₅₀ > 2,000 nM, indicating moderate selectivity for GR over PR and MR [1]. BDBM50041819 shows GR IC₅₀ = 40 nM (RU-486 displacement) with functional GR antagonism at IC₅₀ = 19 nM (IL-6 suppression in HFF cells) and MR IC₅₀ > 2,000 nM [2]. These data demonstrate that the chromen-7-yl scaffold can be tuned for nuclear receptor selectivity. For CAS 637749-38-3, no GR, PR, or MR binding data exist, leaving its nuclear receptor selectivity profile entirely uncharacterized.

nuclear receptor selectivity glucocorticoid receptor off-target liability

In Vivo Pharmacodynamic and Pharmacokinetic Data: None Available

No in vivo pharmacokinetic (PK) or pharmacodynamic (PD) data have been reported for CAS 637749-38-3. Reference 11β-HSD1 inhibitors have established in vivo benchmarks: PF-877423 demonstrates in vivo inhibition of cortisone-to-cortisol conversion in rodent models [1], AZD4017 is orally bioavailable with a half-life suitable for once-daily dosing in human trials [2], and BVT.2733 shows in vivo efficacy in diet-induced obesity models with effects on body weight and inflammatory markers [3]. The complete absence of PK/PD data for CAS 637749-38-3 makes its developability assessment impossible.

ADME oral bioavailability in vivo efficacy

Recommended Research Application Scenarios for 2-((3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide (CAS 637749-38-3)


Prospective 11β-HSD1 Inhibitor Screening

Given the chromen-4-one scaffold's precedent as an 11β-HSD1 pharmacophore [1], CAS 637749-38-3 can be submitted in a recombinant human 11β-HSD1 enzyme inhibition assay to determine its IC₅₀ alongside reference inhibitors PF-877423 (Kᵢ = 1.4 nM) and AZD4017 (IC₅₀ = 7 nM) [2]. Selectivity should be assessed against human 11β-HSD2 to confirm isoform selectivity (AZD4017 shows IC₅₀ > 30 μM for 11β-HSD2) .

Nuclear Receptor Profiling Panel

CAS 637749-38-3 should be profiled against GR, PR, and MR using fluorescence polarization displacement assays with RU-486 as probe. Reference data from BDBM50041973 (GR IC₅₀ = 10 nM, PR and MR IC₅₀ > 2,000 nM) provide a benchmark for the chromen-7-yl series [1]. Functional GR antagonism can be assessed via IL-1-induced IL-6 suppression in HFF cells (reference: BDBM50041819 functional GR IC₅₀ = 19 nM) [2].

CYP3A4 Inhibition Liability Assessment

CAS 637749-38-3 requires CYP3A4 inhibition profiling using the 7-benzyloxy-4-(trifluoromethyl)-coumarin fluorometric substrate assay (30 min incubation, human recombinant CYP3A4), consistent with methods used for BDBM50041973 (IC₅₀ = 10 nM) [1]. Additional CYP isoforms (2C9, 2D6) should be included to establish a complete cytochrome P450 inhibition profile, as chromen-7-yl series compounds can show variable CYP liability [1][2].

Cytotoxicity Screening in Oncology Models

CAS 637749-38-3 should be screened in MCF-7 (breast) and A549 (lung) cancer cell lines to benchmark against the 3-phenyl analog (IC₅₀ = 5.4–30 μM, MCF-7) and N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)benzamides (IC₅₀ = 6.40 μg/mL MCF-7; 22.09 μg/mL A549) [1][2]. Extended profiling should include HepG2 and K562 cell lines to match published data ranges for chromene-derived acetamides .

Quote Request

Request a Quote for 2-((3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.